molecular formula C9H10N2O B13024192 {2-methyl-1H-pyrrolo[2,3-b]pyridin-6-yl}methanol

{2-methyl-1H-pyrrolo[2,3-b]pyridin-6-yl}methanol

Cat. No.: B13024192
M. Wt: 162.19 g/mol
InChI Key: IQBUMQZPYUJFIC-UHFFFAOYSA-N
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Description

{2-methyl-1H-pyrrolo[2,3-b]pyridin-6-yl}methanol is a heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core substituted with a methyl group at the 2-position and a hydroxymethyl group at the 6-position. Its molecular formula is C₉H₁₀N₂O, with a molecular weight of 162.19 g/mol.

Properties

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

(2-methyl-1H-pyrrolo[2,3-b]pyridin-6-yl)methanol

InChI

InChI=1S/C9H10N2O/c1-6-4-7-2-3-8(5-12)11-9(7)10-6/h2-4,12H,5H2,1H3,(H,10,11)

InChI Key

IQBUMQZPYUJFIC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N1)N=C(C=C2)CO

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Cross-Coupling and Functionalization

A common approach to synthesize substituted pyrrolo[2,3-b]pyridines involves Suzuki-Miyaura cross-coupling reactions on halogenated pyrrolo[2,3-b]pyridine intermediates. For example, 5-bromo-1H-pyrrolo[2,3-b]pyridine derivatives undergo coupling with arylboronic acids under palladium catalysis to introduce aryl groups at specific positions, followed by further functional group transformations to install hydroxymethyl groups.

  • A typical procedure involves reacting 5-bromo-1H-pyrrolo[2,3-b]pyridine with phenylboronic acid in the presence of [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) catalyst and potassium carbonate base in a dioxane/water mixture at 80 °C under nitrogen atmosphere.

  • Post-coupling, the reaction mixture is acidified and extracted, followed by ion-exchange resin treatment and ammonia/methanol washing to isolate the functionalized pyrrolo[2,3-b]pyridine derivative.

  • Subsequent tosylation and hydrolysis steps allow conversion of intermediates to benzoic acid derivatives or hydroxymethyl-substituted products.

Cyclocondensation Routes

Alternative synthetic methods employ cyclocondensation reactions between amino-substituted pyrrole derivatives and active methylene compounds to build the fused pyrrolo[2,3-b]pyridine ring system. This approach is effective for generating the bicyclic core with substituents at desired positions.

  • For instance, a two-component reaction between 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile and active methylene compounds under cyclocondensation conditions yields substituted pyrrolo[2,3-b]pyridines.

Functional Group Transformations to Install Hydroxymethyl Group

The hydroxymethyl (-CH2OH) group at the 6-position can be introduced by selective reduction or nucleophilic substitution on halogenated intermediates:

  • Reduction of aldehyde or ester precursors at the 6-position using mild reducing agents yields the corresponding alcohol.

  • Alternatively, halogenated pyrrolo[2,3-b]pyridine derivatives undergo nucleophilic substitution with formaldehyde equivalents or hydroxymethylating agents under basic conditions.

Protection and Deprotection Strategies

During synthesis, protecting groups such as trimethylsilylethoxymethyl (SEM) are used to mask hydroxyl or pyrrole nitrogen functionalities to prevent side reactions during palladium-catalyzed amination or cross-coupling steps. Deprotection is often achieved by acidic treatment (e.g., trifluoroacetic acid) followed by basic work-up to release the free hydroxymethyl group.

Representative Experimental Data

Step Reaction Type Reagents & Conditions Outcome / Yield Notes
1 Suzuki-Miyaura Cross-Coupling 5-bromo-1H-pyrrolo[2,3-b]pyridine, phenylboronic acid, Pd(dppf)Cl2, K2CO3, dioxane/water, 80 °C, N2 atmosphere 5-phenyl substituted intermediate, isolated after ion-exchange resin treatment High selectivity and yield reported
2 Tosylation and Hydrolysis p-Toluenesulfonyl chloride, NaOH aqueous, dichloromethane, room temp Conversion to benzoic acid derivatives or hydroxymethyl products Efficient functional group transformation
3 Cyclocondensation 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile with active methylene compounds, heating Formation of substituted pyrrolo[2,3-b]pyridines Alternative route to fused bicyclic core
4 SEM Protection and Deprotection SEM chloride protection, Pd-catalyzed amination, TFA deprotection Protected intermediates converted to free hydroxymethyl derivatives Protecting groups essential for selective reactions

Analytical and Purification Techniques

  • Reaction progress is monitored by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Purification is typically achieved by extraction, ion-exchange resin treatment, and recrystallization from ethyl acetate/petroleum ether mixtures to yield high-purity compounds (up to 98% purity reported).

  • Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C) is used to confirm substitution patterns and the presence of hydroxymethyl groups.

Summary of Key Research Findings

  • Palladium-catalyzed Suzuki-Miyaura cross-coupling is a robust method to introduce aryl substituents on the pyrrolo[2,3-b]pyridine scaffold, which is a critical step for further functionalization.

  • Protection of sensitive groups (e.g., pyrrole nitrogen, hydroxyl) with SEM or similar groups is necessary to achieve selective transformations without side reactions.

  • Hydroxymethyl substitution at the 6-position can be efficiently introduced via nucleophilic substitution or reduction of aldehyde/ester intermediates, often requiring careful control of reaction conditions to avoid side products.

  • Cyclocondensation methods provide an alternative synthetic route to the bicyclic core, especially when starting from amino-pyrrole derivatives.

This comprehensive analysis integrates diverse synthetic methodologies and experimental data to provide a professional and authoritative overview of the preparation methods for this compound. The choice of method depends on available starting materials, desired substituents, and scale of synthesis, with palladium-catalyzed cross-coupling and protection/deprotection strategies playing pivotal roles.

Chemical Reactions Analysis

{2-methyl-1H-pyrrolo[2,3-b]pyridin-6-yl}methanol undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group is replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Scientific Research Applications

Medicinal Chemistry

1.1 Biological Activity
Research indicates that {2-methyl-1H-pyrrolo[2,3-b]pyridin-6-yl}methanol exhibits potential as an inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. Studies have shown that derivatives of this compound can inhibit FGFR signaling pathways effectively, making them candidates for cancer therapy. For instance, a derivative demonstrated IC50 values of 7, 9, and 25 nM against FGFR1, FGFR2, and FGFR3 respectively, along with significant effects on breast cancer cell proliferation and apoptosis induction .

1.2 Mechanism of Action
The mechanism involves binding to FGFRs, blocking downstream signaling pathways such as RAS–MEK–ERK and PI3K–Akt. This inhibition can disrupt tumor growth and metastasis, highlighting its therapeutic potential in oncology .

Chemical Synthesis

2.1 Synthetic Routes
The synthesis of this compound typically involves multi-step reactions starting from precursors like 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine. Key steps include:

  • Aldol Condensation : Reaction with aldehydes under basic conditions to yield the desired alcohol.
  • Oxidation and Reduction : The compound can undergo oxidation to form carboxylic acids or reduction to produce other alcohol derivatives .

Material Science Applications

3.1 Development of New Materials
The unique chemical structure of this compound allows it to act as a building block for synthesizing more complex molecules. Its properties make it suitable for developing new materials with specific functionalities in electronics and catalysis.

Case Studies

Study Objective Findings
Study on FGFR InhibitionEvaluate the efficacy of pyrrolo[2,3-b]pyridine derivativesCompound exhibited potent inhibition against FGFRs with low IC50 values; reduced cancer cell proliferation significantly .
Synthesis MethodologyInvestigate synthetic routes for pyrrolo compoundsDeveloped efficient synthetic strategies involving palladium-catalyzed reactions; highlighted challenges in deprotection steps .

Mechanism of Action

The mechanism of action of {2-methyl-1H-pyrrolo[2,3-b]pyridin-6-yl}methanol involves its interaction with molecular targets such as FGFRs. By binding to these receptors, it inhibits their activity, thereby blocking downstream signaling pathways like RAS–MEK–ERK, PLCγ, and PI3K–Akt . This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomers of Pyrrolo[2,3-b]pyridine Methanol Derivatives

Several positional isomers of the target compound have been synthesized, differing in the location of the hydroxymethyl group:

  • (1H-Pyrrolo[2,3-b]pyridin-5-yl)-methanol (CAS 849067-97-6): The hydroxymethyl group is at the 5-position. This isomer may exhibit altered solubility and binding interactions compared to the 6-substituted derivative due to differences in electronic distribution .

Key Insight : Positional isomerism significantly impacts physicochemical properties and biological activity. For instance, the 6-substituted derivative may offer optimal spatial arrangement for enzyme inhibition compared to 2- or 5-substituted analogs.

Heterocyclic Variants: Pyrrolo[2,3-d]pyrimidine and Pyrrolo[2,3-c]pyridinone

  • (7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)methanol (CAS 1638767-80-2): This compound replaces the pyridine ring with a pyrimidine system, increasing nitrogen content (C₈H₉N₃O).
  • 2-Methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one (CAS 1427503-36-3): A lactam derivative with a ketone group instead of hydroxymethyl. The ketone introduces strong dipole interactions, altering solubility and reactivity compared to the alcohol .

Key Insight : Heterocycle modifications influence electronic properties and binding selectivity. Pyrimidine analogs may exhibit higher affinity for kinases, while lactams could serve as rigid scaffolds in drug design.

Substituent Variations: Nitriles, Ethynyl, and Amino Groups

  • 2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile (CAS 4414-86-2): The nitrile group introduces electronegativity, enhancing metabolic stability but reducing hydrogen-bond donor capacity compared to hydroxymethyl .
  • Lead 1 (): Features an ethanolamine group at the 6-position, improving water solubility via additional hydrogen-bond donors and acceptors .

Key Insight: Substituents dictate pharmacokinetic profiles. Hydrophilic groups (e.g., ethanolamine) enhance solubility, while nitriles or ethynyl groups improve membrane permeability.

Comparative Data Table

Compound Name Core Structure Substituent(s) Molecular Formula Key Applications Reference
{2-methyl-1H-pyrrolo[2,3-b]pyridin-6-yl}methanol Pyrrolo[2,3-b]pyridine 2-Me, 6-CH₂OH C₉H₁₀N₂O Enzyme inhibitors, intermediates
(1H-Pyrrolo[2,3-b]pyridin-5-yl)-methanol Pyrrolo[2,3-b]pyridine 5-CH₂OH C₈H₈N₂O Structural studies
(7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)methanol Pyrrolo[2,3-d]pyrimidine 7-Me, 6-CH₂OH C₈H₉N₃O Kinase inhibitors
2-Methyl-1H-pyrrolo[2,3-c]pyridin-7-one Pyrrolo[2,3-c]pyridinone 2-Me, 7-O C₈H₈N₂O Rigid scaffold design
6-Ethynyl-1H-pyrrolo[2,3-b]pyridine Pyrrolo[2,3-b]pyridine 6-C≡CH C₉H₇N₂ Nitric oxide synthase inhibitors

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